2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid
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Overview
Description
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an oxoacetic acid moiety. The unique structure of this compound contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reagent to introduce the oxoacetic acid functionality. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanoic acid: A related compound with similar structural features but different functional groups.
6-Methoxy-2-naphthaleneboronic acid: Another compound with a methoxy-naphthalene core, used in different chemical applications.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid stands out due to its unique combination of the methoxy-naphthalene structure with the oxoacetic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-11-5-4-8-6-10(12(14)13(15)16)3-2-9(8)7-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPMHHOQZLFFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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